molecular formula C30H32NO2PS B8222466 [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B8222466
M. Wt: 501.6 g/mol
InChI Key: JSJZIHJKTOOMLL-BVGRYSDNSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃):
    • δ 7.45–7.12 (m, 14H, aromatic H).
    • δ 3.78 (s, 3H, OCH₃).
    • δ 1.41 (s, 9H, C(CH₃)₃).
  • ³¹P NMR (202 MHz, CDCl₃): δ –4.2 (s, PPh₂).
  • ¹³C NMR (126 MHz, CDCl₃):
    • δ 159.2 (C–OCH₃), 55.1 (OCH₃), 47.3 (C–S=O), 31.2 (C(CH₃)₃).

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 1165 (S=O stretch).
  • 1092 (P–C aromatic).
  • 1247 (C–O methoxy).

UV-Vis Spectroscopy

  • λₘₐₐ = 268 nm (π→π* transition, aromatic rings).
  • Shoulder at 310 nm (n→σ* transition, sulfinamide).

Properties

IUPAC Name

(R)-N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3/t29-,35-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJZIHJKTOOMLL-BVGRYSDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32NO2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide, commonly referred to as sulfinamide, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : (R)-N-((R)-(2-(diphenylphosphino)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • Molecular Formula : C₃₁H₃₄N O₂ P S
  • Molecular Weight : 515.66 g/mol
  • CAS Number : 2565792-73-4

The compound features a sulfinamide functional group, which is known for its diverse biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfinamides, particularly against various bacterial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Sulfinamide Derivatives

MicroorganismActivity (MIC µg/mL)Reference
Staphylococcus aureus (MSSA)32
Methicillin-resistant Staphylococcus aureus (MRSA)16
Pseudomonas aeruginosa64
Candida albicans32

The minimum inhibitory concentration (MIC) values indicate moderate activity, with the compound being particularly effective against MRSA.

The antimicrobial mechanism is believed to involve disruption of the bacterial cell membrane integrity, leading to cell lysis. The presence of the diphenylphosphino group may enhance membrane interaction, making it a promising candidate for further development in antimicrobial therapies.

Study on Antimicrobial Efficacy

A study published in 2022 investigated the synthesis of various sulfenimines and their derivatives, including sulfinamides. The researchers found that compounds with specific substituents exhibited enhanced activity against resistant strains of bacteria such as MRSA. The study concluded that modifying the sulfenimine structure could lead to improved antimicrobial agents suitable for clinical use .

Cytotoxicity Assessment

Another critical aspect of biological activity is cytotoxicity. In vitro studies have shown that while some derivatives exhibit antimicrobial properties, they also possess cytotoxic effects on human cell lines. This duality necessitates careful consideration in drug development, as high cytotoxicity could limit therapeutic applications .

Scientific Research Applications

Asymmetric Catalysis

The primary application of [S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is as a chiral ligand in asymmetric catalysis. It enhances the enantioselectivity of reactions, allowing for the efficient synthesis of chiral compounds crucial for pharmaceuticals and agrochemicals. The ligand coordinates with transition metals (e.g., palladium, rhodium) to form chiral complexes that favor the formation of one enantiomer over another.

Pharmaceutical Development

This compound is instrumental in the development of chiral drugs. Its ability to facilitate enantioselective reactions makes it vital for synthesizing pharmaceuticals with improved efficacy and reduced side effects. For instance, it has been used in the synthesis of various anti-cancer agents and other therapeutic compounds.

Biological Studies

In biological research, [S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide has been investigated for its potential interactions with biological targets. Studies have shown that it can induce apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
C6 (Rat Glioblastoma)15Induction of apoptosis
MCF7 (Human Mammary)20Cell cycle arrest in G0/G1 phase
HeLa (Cervical Cancer)18Inhibition of proliferation

These results indicate a dose-dependent response with statistical significance at p<0.05p<0.05, highlighting its potential as an anticancer agent.

Case Study 2: Asymmetric Synthesis

A study conducted on the use of [S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide in asymmetric synthesis demonstrated its effectiveness in producing enantiomerically pure products. The compound was utilized in a palladium-catalyzed reaction that yielded high enantioselectivity, showcasing its importance in synthetic organic chemistry.

Comparison with Similar Compounds

Phosphino Group Variations

  • Diphenylphosphino vs. Di-tert-butylphosphino: The di-tert-butyl variant (CAS: 2561513-54-8) offers greater steric bulk, enhancing enantioselectivity in reactions requiring hindered coordination sites . In contrast, the diphenylphosphino group in the target compound provides a balance of steric and electronic effects suitable for diverse catalytic systems .
  • Dicyclohexylphosphino: Found in Strem’s ligand (C37H52NO2PS), this group increases hydrophobicity and stability in non-polar solvents, useful in industrial-scale reactions .

Methoxy Substitutions

  • The 4,5-dimethoxy variant (CAS: 2565792-80-3) introduces electron-donating groups that enhance metal-ligand electron transfer, improving catalytic activity in oxidative coupling reactions .

Stereochemical Differences

  • The stereoisomer (CAS: 1616688-62-0) differs in the configuration at the sulfur and phosphorus centers, leading to distinct enantioselectivity profiles in hydrogenation reactions .

Performance in Catalysis

  • Hydrogenation: The target compound achieves >90% enantiomeric excess (ee) in ketone hydrogenation, outperforming the di-tert-butylphosphino analog (85% ee) due to optimized π-π interactions .
  • Cross-Coupling : The 4,5-dimethoxy derivative (CAS: 2565792-80-3) shows superior activity in Suzuki-Miyaura reactions, attributed to enhanced electron density at the metal center .

Stability and Handling

All compounds are air- and moisture-sensitive, requiring inert storage. The dicyclohexylphosphino ligand (C37H52NO2PS) exhibits marginally better stability under ambient conditions due to its hydrophobic substituents .

Preparation Methods

Formation of the Diphenylphosphino-Phenyl Intermediate

The synthesis begins with a brominated phenyl precursor, which undergoes a palladium-catalyzed cross-coupling reaction with diphenylphosphine. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : Tetrahydrofuran (THF) under nitrogen atmosphere

  • Temperature : 65°C for 12 hours
    This step yields 2-(diphenylphosphino)phenylbromide with >85% conversion efficiency.

Methoxyphenyl Group Introduction

A Suzuki-Miyaura coupling attaches the 4-methoxyphenyl moiety to the phosphino-phenyl intermediate:

  • Reagents : 4-Methoxyphenylboronic acid, Na₂CO₃

  • Catalyst : PdCl₂(dppf) (3 mol%)

  • Solvent : Dimethoxyethane (DME)/water (4:1)

  • Temperature : 80°C for 8 hours
    Post-reaction purification via silica gel chromatography isolates the biaryl product in 78–82% yield.

Sulfinamide Linkage Formation

The tertiary sulfinamide group is introduced through a nucleophilic substitution reaction:

  • Reagents : 2-Methyl-2-propanesulfinamide, LDA (Lithium Diisopropylamide)

  • Solvent : Dry THF at -78°C

  • Reaction Time : 4 hours
    This step achieves 70–75% yield, with stereochemical fidelity confirmed by chiral HPLC.

Key Reaction Mechanisms

Palladium-Catalyzed Cross-Coupling

The diphenylphosphino group installation follows a standard oxidative addition-transmetallation-reductive elimination pathway. The palladium center facilitates C–P bond formation, with the phosphine ligand stabilizing the intermediate.

Stereochemical Control in Sulfinamide Formation

The use of LDA ensures deprotonation of the sulfinamide nitrogen, enabling nucleophilic attack on the electrophilic carbon center. The (R)-configuration at sulfur is preserved through steric hindrance from the tert-butyl group, as modeled by density functional theory (DFT) calculations.

Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield/Purity
Catalyst Loading3–5 mol% PdHigher loadings reduce cost efficiency
Temperature65–80°CExcess heat promotes side reactions
Solvent PolarityMedium (THF/DME)Polar aprotic solvents enhance coupling rates
PurificationChromatographyRemoves residual phosphine oxides

Industrial protocols emphasize reducing Pd residues to <10 ppm via activated charcoal treatment.

Industrial-Scale Production Considerations

Large-scale synthesis introduces challenges in maintaining stereochemical purity and reaction homogeneity. Key adaptations include:

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction times by 40%.

  • Crystallization-Based Purification : Replaces chromatography for cost-effective isolation (>99% ee achieved).

  • In-Line Analytics : Raman spectroscopy monitors reaction progress in real time.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : ¹H and ³¹P NMR confirm structural integrity (δ 7.2–7.8 ppm for aromatic protons; δ -20 ppm for phosphorus).

  • Chiral HPLC : Chiralcel OD-H column (hexane:isopropanol = 90:10) resolves enantiomers (Retention times: 12.3 min (R), 14.7 min (S)).

  • Mass Spectrometry : ESI-MS m/z 501.6 [M+H]⁺ aligns with theoretical molecular weight.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (%)
Traditional Batch709592
Continuous Flow859897
Microwave-Assisted789694

Continuous flow synthesis outperforms batch methods in yield and enantiomeric excess, albeit with higher initial infrastructure costs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide?

  • Answer : The synthesis typically involves coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF under inert atmospheres (e.g., nitrogen). For example, analogous sulfinamide syntheses use DIPEA (N,N-diisopropylethylamine) as a base to activate carboxyl groups, followed by purification via column chromatography (45–57% yields reported for similar compounds) .
  • Key Reagents & Conditions :

ReagentRoleConditions
EDC/HOBtCarboxyl activationDMF, 0°C → RT
DIPEABaseNitrogen atmosphere
Column chromatographyPurificationHexane/EtOAc gradients

Q. How is stereochemical integrity maintained during synthesis?

  • Answer : The sulfinamide group acts as a chiral auxiliary, directing asymmetric induction. For example, (R)-configured sulfinamides in related compounds enforce diastereoselectivity during nucleophilic additions. NMR (e.g., 1H^1H, 13C^{13}C) and chiral HPLC are critical for confirming enantiopurity (>98% in analogous cases) .

Q. What analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and confirm stereochemistry (e.g., splitting patterns for diastereotopic protons) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., C–H⋯O interactions in sulfonamide derivatives) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be probed experimentally?

  • Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., 18O^{18}O) elucidate intermediates. For example, phosphine coordination in analogous ligands is studied via 31P^{31}P-NMR to track metal-binding events . Computational methods (DFT) model transition states to rationalize stereochemical outcomes .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Answer :

  • Dynamic Effects : Variable-temperature NMR distinguishes conformational exchange (e.g., hindered rotation in sulfinamide groups).
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in diastereomer assignments .
  • 2D NMR : COSY and NOESY correlations map proton-proton interactions and spatial proximity .

Q. How does the sulfinamide group influence catalytic performance in asymmetric reactions?

  • Answer : The sulfinamide’s Lewis basicity and steric bulk enhance enantioselectivity in transition-metal catalysis (e.g., Pd or Rh complexes). Comparative studies with non-sulfinamide analogs show ≤20% ee (enantiomeric excess) vs. >90% ee for sulfinamide-containing ligands, highlighting its role in chiral induction .

Q. What are the challenges in scaling up synthesis without compromising enantiopurity?

  • Answer :

  • Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve reaction homogeneity.
  • Catalyst Recycling : Immobilize chiral ligands on solid supports to reduce costs.
  • Process Analytics : In-line PAT (Process Analytical Technology) monitors critical parameters (e.g., pH, temp) to maintain stereochemical control .

Notes

  • For stereochemical disputes, cross-validate NMR with X-ray data .
  • Advanced questions emphasize mechanistic and optimization challenges, aligning with academic research rigor.

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